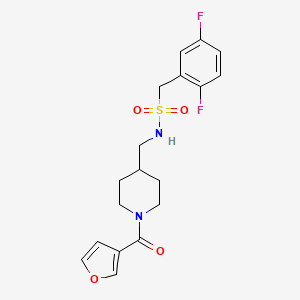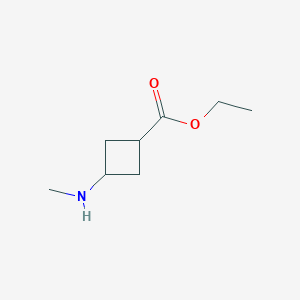
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F2N2O4S and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methane Utilization and Environmental Impact
Methane, a potent greenhouse gas, presents significant environmental challenges and opportunities for resource utilization. Research focuses on methanotrophs, bacteria that metabolize methane as their sole carbon source, demonstrating potential for environmental remediation and value-added products from methane, such as biofuels and bioplastics (Strong, Xie, & Clarke, 2015).
Biodegradation of Environmental Contaminants
Studies on microbial degradation of polyfluoroalkyl chemicals, a group related to sulfonamides, highlight the environmental persistence of these compounds and their breakdown pathways. This research is crucial for understanding the fate of sulfonamides in the environment and developing strategies for mitigating their impact (Liu & Mejia Avendaño, 2013).
Photocatalysis and Photosensitization for Pollution Control
Investigations into the oxidation of sulfur compounds via photocatalysis or photosensitization provide insights into air pollution control technologies. These methods are relevant for the removal of malodorous and toxic sulfur compounds from industrial emissions, potentially applicable to the degradation of sulfonamide pollutants (Cantau et al., 2007).
Green Chemistry and Methane Conversion
Research into the oxidative methylation of aromatics using methane over zeolite catalysts offers a green chemistry perspective on methane utilization. This process, potentially involving sulfonamide catalysts, represents an environmentally friendly approach to converting methane into more valuable hydrocarbons, demonstrating the intersection of sustainability and chemical synthesis (Adebajo, 2007).
Sulfonamide Chemistry in Synthesis and Catalysis
Sulfonamides, including trifluoromethanesulfonic acid, play a critical role in organic synthesis, serving as catalysts and intermediates in a wide range of chemical reactions. Their use in electrophilic aromatic substitution, carbon–carbon, and carbon–heteroatom bond formation, among other reactions, underscores the versatility and importance of sulfonamide compounds in modern chemistry (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c19-16-1-2-17(20)15(9-16)12-27(24,25)21-10-13-3-6-22(7-4-13)18(23)14-5-8-26-11-14/h1-2,5,8-9,11,13,21H,3-4,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBPLIXHWLDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)
![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)
![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)

![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)
![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)
